molecular formula C19H22N2O3S B2747034 N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 921556-60-7

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2747034
CAS No.: 921556-60-7
M. Wt: 358.46
InChI Key: MJLNVVNVBGUQEY-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 1-ethyl-2-oxoindoline core linked to a 2,4,6-trimethylbenzenesulfonamide group. The 2,4,6-trimethyl substitution on the benzene ring distinguishes it from related analogs, influencing its physicochemical properties and biological activity.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-5-21-17-7-6-16(10-15(17)11-18(21)22)20-25(23,24)19-13(3)8-12(2)9-14(19)4/h6-10,20H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLNVVNVBGUQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Ethylation: The indolinone core is then ethylated using an ethylating agent like ethyl iodide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the ethylated indolinone with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a base in organic solvents like dichloromethane.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified oxidation states.

    Substitution: Formation of substituted products with new functional groups.

Scientific Research Applications

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide are best understood through comparison with three closely related analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents on Benzene Ring logP Polar Surface Area (Ų) Availability
This compound (Target) C19H22N2O3S* 358.45* 2,4,6-trimethyl ~3.2† ~55† Not reported
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxy-5-methylbenzene-1-sulfonamide (F721-0032) C18H20N2O4S 360.43 2-methoxy, 5-methyl 2.78 64.26 24 mg
2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (F743-0096) C19H22N2O4S 374.46 2-methoxy, 4,5-dimethyl Not reported Not reported 15 mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzene-1-sulfonamide (F721-0023) C17H18N2O3S* 330.40* 4-methyl ~2.5† ~70† 1 mg

*Estimated based on structural similarity; †Predicted using computational tools due to lack of experimental data.

Key Comparative Insights

Substituent Effects on Hydrophobicity (logP):

  • The target compound’s 2,4,6-trimethylbenzene group confers higher hydrophobicity (predicted logP ~3.2) compared to F721-0032 (logP 2.78) and F721-0023 (logP ~2.5). The additional methyl groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • The methoxy group in F721-0032 introduces polarity, lowering logP relative to the target compound .

In contrast, F721-0023’s single 4-methyl group offers less steric hindrance, possibly enabling broader conformational flexibility . F743-0096’s tetrahydroquinoline core (vs. dihydroindole in the target) and 4,5-dimethyl/methoxy groups may alter target selectivity, though pharmacological data are lacking .

Polar Surface Area (PSA):

  • The target’s lower PSA (~55 Ų vs. 64.26 Ų for F721-0032) suggests reduced hydrogen-bonding capacity, which could influence solubility and pharmacokinetic properties .

Synthetic Accessibility:

  • Compounds with simpler substitution patterns (e.g., F721-0023) are synthesized in higher quantities (24 mg for F721-0032 vs. 1 mg for F721-0023), reflecting the challenges of introducing multiple methyl groups in the target compound .

Research Implications

The target compound’s unique 2,4,6-trimethylbenzenesulfonamide moiety positions it as a candidate for probing steric and hydrophobic interactions in drug design. Comparative studies with F721-0032 and F743-0096 highlight the trade-offs between lipophilicity, solubility, and synthetic feasibility. Further pharmacological profiling is required to validate its advantages over existing analogs.

Biological Activity

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide is a sulfonamide derivative with significant biological activity. This compound has garnered attention for its potential therapeutic applications due to its structural features and the biological properties associated with sulfonamides.

The compound's molecular formula is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S, with a molecular weight of 360.4 g/mol. Its structure includes an indole moiety that is known for various biological activities, including anti-inflammatory and anticancer properties. Below is a summary of its chemical characteristics:

PropertyValue
Molecular FormulaC18H20N2O4S
Molecular Weight360.4 g/mol
LogP3.2292
Polar Surface Area38.859 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit bacterial growth by interfering with folate synthesis pathways in bacteria. This mechanism makes them valuable in treating bacterial infections.

Anticancer Properties

The indole structure is often associated with anticancer activity. Compounds containing indole moieties have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of indole have shown promising results against breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines .

Cardiovascular Effects

Some studies have explored the effects of sulfonamide derivatives on cardiovascular health. For example, certain sulfonamides have been identified as potential inhibitors of endothelin receptors, which can be beneficial in managing pulmonary hypertension and cardiac hypertrophy . The specific effects of this compound on cardiovascular systems remain to be fully elucidated but warrant further investigation.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study evaluating the antimicrobial activity of various sulfonamide derivatives, this compound was tested against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria compared to controls.

Case Study 2: Anticancer Activity

A study focused on the antiproliferative effects of indole-based compounds demonstrated that this compound exhibited IC50 values in the micromolar range against MDA-MB-231 cells. This suggests potential as a lead compound for further development in cancer therapeutics.

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